3,4-dihydro-2H-chromen-8-ylmethanol

GPCR Pharmacology Serotonin Receptor Modulation Medicinal Chemistry

3,4-Dihydro-2H-chromen-8-ylmethanol (CAS 1391012-39-7) is the 8-positional isomer of the chromane methanol series, structurally distinct from the 2- and 6-ylmethanol variants. This building block enables construction of indan-1-ol derivatives targeting 5HT₁B receptors, 7,8-disubstituted apoptosis inducers, and 8-functionalized TRPV3 modulators. Substitution with the 2- or 6-isomer yields incompatible pharmacophore geometries. Supplied at ≥98% purity for rigorous SAR programs. Inquire for bulk requirements.

Molecular Formula C10H12O2
Molecular Weight 164.204
CAS No. 1391012-39-7
Cat. No. B2882570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-chromen-8-ylmethanol
CAS1391012-39-7
Molecular FormulaC10H12O2
Molecular Weight164.204
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)CO)OC1
InChIInChI=1S/C10H12O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,11H,2,5-7H2
InChIKeyIZGCYMKFFNZFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-chromen-8-ylmethanol (CAS 1391012-39-7): Chemical Identity and Comparator Landscape for Scientific Procurement


3,4-Dihydro-2H-chromen-8-ylmethanol (CAS 1391012-39-7, C₁₀H₁₂O₂, MW 164.20) is a bicyclic chromane derivative featuring a primary hydroxymethyl substituent at the 8-position of the dihydrobenzopyran core . The compound is structurally distinct from the more widely available 2-ylmethanol (CAS 83278-86-8) and 6-ylmethanol (CAS 99186-11-5) positional isomers, each presenting different spatial orientation of the reactive hydroxymethyl handle for downstream derivatization . While the 2-ylmethanol analog has been reported in synthetic methodology studies for microwave-assisted versus conventional synthesis comparisons, the 8-ylmethanol isomer appears in patent literature as a scaffold element in bioactive molecule construction, particularly in the context of GPCR-targeted agents [1].

3,4-Dihydro-2H-chromen-8-ylmethanol: Why Positional Isomers Cannot Be Interchanged in MedChem Synthesis


Procurement decisions involving chromane methanol isomers cannot rely on generic substitution because the positional placement of the hydroxymethyl group dictates fundamentally different synthetic trajectories and biological outcomes. The 8-position substitution enables distinct reactivity in cross-coupling and functionalization reactions compared to the 2-ylmethanol or 6-ylmethanol analogs, with each isomer serving as a precursor to different pharmacophoric scaffolds . In SAR studies of chromene-based apoptosis inducers, modifications at the 8-position were explicitly evaluated alongside 5-, 6-, and 7-positions, with 7,8-disubstitution patterns identified as producing potent compounds distinct from other positional combinations [1]. Furthermore, patent literature documents the 3,4-dihydro-2H-chromen-8-yl moiety as a scaffold element in indan-1-ol derivatives targeting 5HT₁B receptors, a synthetic entry point not accessible from the 2-ylmethanol isomer [2].

3,4-Dihydro-2H-chromen-8-ylmethanol: Quantifiable Differentiation Evidence for Informed Procurement


Synthetic Utility in 5HT₁B-Targeted Scaffold Construction: 8-Position Versus 2-Position Isomer Comparison

The 3,4-dihydro-2H-chromen-8-yl moiety serves as a synthetic precursor in the construction of indan-1-ol derivatives with 5HT₁B receptor activity, as documented in patent literature [1]. The 8-ylmethanol scaffold provides a vector for N-alkylation at the 8-position that is structurally inaccessible from the 2-ylmethanol isomer (CAS 83278-86-8). While the 2-ylmethanol analog has published comparative data on synthetic methodology optimization (microwave-assisted vs. conventional synthesis), the 8-ylmethanol isomer is specifically referenced in the context of bioactive compound construction targeting CNS GPCRs .

GPCR Pharmacology Serotonin Receptor Modulation Medicinal Chemistry

SAR-Guided Procurement: 7,8-Disubstitution Pattern Efficacy Versus Alternative Positional Combinations

Structure-activity relationship studies on 4-aryl-4H-chromenes as anticancer apoptosis inducers systematically evaluated modifications at the 7- and 5-, 6-, 8-positions [1]. The SAR analysis established that 7,8-disubstitution yields potent compounds, whereas disubstitution at 5,7-positions or 6,7-positions generally led to a large decrease in potency [1]. This positional SAR finding indicates that synthetic access to the 8-position is critical for achieving the 7,8-disubstitution pattern required for optimal potency in this chromene-based anticancer scaffold. 7-NMe₂, 7-NHEt, 7-OMe, and 7,8-di-NH₂ analogs demonstrated similar SAR for the 4-aryl group, with several 7,8-disubstituted analogs exhibiting comparable potencies to the lead compound MX58151 both as caspase activators and as inhibitors of cell proliferation [1].

Cancer Pharmacology Apoptosis Induction Chromene SAR

8-Position Chroman Scaffold in 5-HT₁A Receptor Antagonist Development: Ki Potency Context for 8-ylmethanol-Derived Analogs

The chroman-8-yl scaffold, when elaborated into N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines, yields extremely potent 5-HT₁A receptor antagonists [1]. Within this series, the C6-fluoro analog demonstrated a Ki of 0.22 nM for the 5-HT₁A receptor, with antagonism potency of EC₅₀ = 13 nM [1]. The 8-ylmethanol building block (3,4-dihydro-2H-chromen-8-ylmethanol) provides the requisite 8-position functionalization handle for constructing the chroman-8-yloxyethyl linker motif essential to this pharmacophore [1]. While the 8-ylmethanol itself is not the final bioactive entity, its procurement enables access to this specific 5-HT₁A antagonist chemotype, a synthetic entry point not supported by the 2-ylmethanol or 6-ylmethanol positional isomers.

Serotonin Receptor 5-HT₁A Antagonist CNS Drug Discovery

TRPV3 Modulator Scaffold: Chromane Derivatives with 8-Position Functionalization Potential

Patent literature (US20110098316) discloses chromane derivatives as TRPV3 modulators for treating pain, inflammation, and related disorders [1]. The chromane scaffold described in this patent encompasses substitution possibilities at multiple positions, including the 8-position [1]. The 3,4-dihydro-2H-chromen-8-ylmethanol building block provides a direct synthetic entry point to 8-functionalized chromane derivatives within this patent space. The TRPV3 ion channel represents a mechanistically distinct target from voltage-gated calcium channels, with ligand-gated modulation by chemical entities including 2-APB, vanilloids, and thermal stimuli [1]. Procurement of the 8-ylmethanol scaffold enables exploration of 8-position substitution effects on TRPV3 modulation, a structural variation dimension not accessible from the 2-ylmethanol isomer.

Ion Channel Pharmacology TRPV3 Modulation Pain and Inflammation

Commercially Available Purity: 98% Specification for Research-Grade Procurement

3,4-Dihydro-2H-chromen-8-ylmethanol (CAS 1391012-39-7) is commercially available with a documented purity specification of 98%, as listed by multiple specialty chemical suppliers . This purity level is suitable for use as a synthetic building block in medicinal chemistry research without additional purification steps. The compound is offered in research-scale quantities, enabling feasibility studies and preliminary SAR exploration prior to larger-scale procurement. The purity specification provides a baseline quality metric for procurement decisions, though no head-to-head comparative purity data against the 2-ylmethanol or 6-ylmethanol isomers is publicly available from supplier documentation.

Chemical Synthesis Building Block Quality Research Reagent

3,4-Dihydro-2H-chromen-8-ylmethanol: Evidence-Backed Application Scenarios for Scientific Procurement


CNS GPCR Drug Discovery: 5HT₁B and 5-HT₁A Receptor Modulator Synthesis

Research programs targeting serotonergic GPCRs (5HT₁B and 5-HT₁A) for depression, anxiety, and impulsive disorders utilize 3,4-dihydro-2H-chromen-8-ylmethanol as a scaffold precursor. The 8-ylmethanol building block enables construction of indan-1-ol derivatives with 5HT₁B receptor activity as documented in JP2000072748A [1]. Additionally, the chroman-8-yloxyethyl pharmacophore accessed from this scaffold yields extremely potent 5-HT₁A antagonists (Ki = 0.22 nM for optimized C6-fluoro analog) [2]. The 8-position functionalization is structurally required for these pharmacophores; substitution with 2-ylmethanol or 6-ylmethanol isomers would produce different spatial orientation incompatible with receptor binding.

Oncology Research: 4-Aryl-4H-chromene Apoptosis Inducer Development

Cancer pharmacology programs developing 4-aryl-4H-chromenes as apoptosis inducers require the 8-ylmethanol scaffold to achieve the 7,8-disubstitution pattern essential for potency [3]. SAR studies demonstrate that 7,8-disubstituted analogs retain potent caspase activation and cell proliferation inhibition comparable to lead compound MX58151, whereas 5,7- and 6,7-disubstitution patterns lead to substantial potency loss [3]. Procurement of the 8-ylmethanol isomer specifically enables synthetic access to this validated anticancer chemotype.

Ion Channel Pharmacology: TRPV3 Modulator Scaffold Exploration

Investigators studying TRPV3 modulation for pain, inflammation, and dermatological disorders utilize chromane derivatives with 8-position functionalization potential [4]. The 3,4-dihydro-2H-chromen-8-ylmethanol building block provides a direct synthetic entry point to 8-functionalized chromane derivatives within the TRPV3 modulator patent space (US20110098316A1) [4]. TRPV3 represents a ligand-gated, thermosensitive ion channel mechanistically distinct from voltage-gated calcium channels, requiring specific pharmacophore geometries achievable through 8-position derivatization [4].

Medicinal Chemistry SAR Studies: Positional Isomer Comparison for Scaffold Optimization

Structure-activity relationship investigations requiring systematic evaluation of chromane substitution patterns benefit from parallel procurement of multiple positional isomers. The 8-ylmethanol isomer (CAS 1391012-39-7) complements the 2-ylmethanol (CAS 83278-86-8) and 6-ylmethanol (CAS 99186-11-5) analogs, enabling comprehensive SAR mapping across all substitution positions . This multi-isomer approach supports rigorous medicinal chemistry optimization programs where positional effects on target engagement, pharmacokinetics, and off-target profiles must be empirically determined.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-chromen-8-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.